N-(4-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide
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Overview
Description
N-(4-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, difluorobenzamide moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3,4-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine to yield 3,4-difluoro-N-(piperidine-1-carbonyl)benzamide.
Introduction of the Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group. This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, where 4-chlorophenylboronic acid is coupled with the benzamide core in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction: The benzamide moiety can be subjected to oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in biological systems.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the synthesis of intermediates for various industrial processes.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3,4-difluorobenzamide: Lacks the piperidine ring, which may affect its reactivity and biological activity.
N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)benzamide: Lacks the difluoro groups, which may influence its chemical properties and interactions.
3,4-difluoro-N-(piperidine-1-carbonyl)benzamide: Lacks the chlorophenyl group, which may alter its overall activity and applications.
Uniqueness
N-(4-chlorophenyl)-3,4-difluoro-N-(piperidine-1-carbonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chlorophenyl and difluoro groups, along with the piperidine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(3,4-difluorobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O2/c20-14-5-7-15(8-6-14)24(19(26)23-10-2-1-3-11-23)18(25)13-4-9-16(21)17(22)12-13/h4-9,12H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELLAIWFJKRNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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